

# "Anticancer agent 191" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



### **Technical Guide: Anticancer Agent 191**

A Probenecid Derivative for Potentiating Chemotherapy through Efflux Pump Inhibition and Induction of Oxidative Stress

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Anticancer Agent 191**, a novel probenecid derivative with the potential to enhance the efficacy of conventional cancer therapies.

#### **Chemical Structure and Properties**

**Anticancer Agent 191**, also referred to as Compound 2 in seminal research, is chemically defined as (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid. It is a derivative of probenecid, a drug historically used for the treatment of gout.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of Anticancer Agent 191



| Property          | Value                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-2-amino-6-[[4-<br>(dipropylsulfamoyl)benzoyl]ami<br>no]hexanoic acid | [1]       |
| Molecular Formula | C19H31N3O5S                                                               | [3]       |
| Molecular Weight  | 413.53 g/mol                                                              | [3]       |
| Canonical SMILES  | CCCN(CCC)S(=0)<br>(=0)C1=CC=C(C=C1)C(=0)N<br>CCCCC(C(=0)O)N               | [3]       |

#### **Synthesis**

The synthesis of **Anticancer Agent 191** involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the probenecid core followed by its conjugation to the amino acid moiety. While the specific, detailed protocol is outlined in the primary literature, the general approach involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine to form the probenecid backbone.[4] This is followed by activation of the carboxylic acid group and subsequent amide bond formation with the appropriate aminohexanoic acid derivative.

#### **Mechanism of Action**

**Anticancer Agent 191** exhibits a dual mechanism of action that potentiates the effects of traditional chemotherapeutic drugs, such as vinblastine.[5]

#### **Inhibition of Drug Efflux Pumps**

The primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[2][3] These efflux pumps are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[6][7][8] By inhibiting these pumps, **Anticancer Agent 191** increases the intracellular accumulation of coadministered anticancer drugs.[3]



Below is a logical diagram illustrating the role of **Anticancer Agent 191** in overcoming P-gp mediated drug efflux.



Click to download full resolution via product page

Caption: Inhibition of P-glycoprotein by **Anticancer Agent 191**.

#### **Induction of Oxidative Stress and Apoptosis**

In addition to efflux pump inhibition, **Anticancer Agent 191** has been shown to potentiate the apoptosis-inducing effects of vinblastine by increasing oxidative stress specifically in cancer cells. This increase in reactive oxygen species (ROS) can overwhelm the cellular antioxidant capacity, leading to damage of cellular components and activation of apoptotic pathways.[9][10] The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade.[4][11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.





Click to download full resolution via product page

Caption: Proposed pathway of apoptosis induction.

#### **Quantitative Data**

The efficacy of **Anticancer Agent 191**, both alone and in combination with other chemotherapeutics, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[12][13][14][15]

Table 2: In Vitro Efficacy of Anticancer Agent 191 (Hypothetical Data for Illustrative Purposes)



| Cell Line                                     | Compound             | IC50 (μM) |
|-----------------------------------------------|----------------------|-----------|
| MCF-7 (Breast Cancer)                         | Anticancer Agent 191 | >100      |
| Vinblastine                                   | 0.5                  |           |
| Vinblastine + Anticancer Agent<br>191 (10 μM) | 0.05                 |           |
| A549 (Lung Cancer)                            | Anticancer Agent 191 | >100      |
| Vinblastine                                   | 0.8                  |           |
| Vinblastine + Anticancer Agent<br>191 (10 μM) | 0.09                 |           |

Note: The data presented in this table is hypothetical and for illustrative purposes only. For actual experimental values, please refer to the primary publication by Huttunen et al. (2024).

#### **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the activity of **Anticancer Agent 191**. For compound-specific details and concentrations, consultation of the primary literature is essential.

#### **Intracellular Drug Accumulation Assay**

This assay measures the effect of **Anticancer Agent 191** on the intracellular concentration of a co-administered chemotherapeutic agent.

Workflow:





Click to download full resolution via product page

Caption: Workflow for intracellular drug accumulation assay.

**Detailed Steps:** 



- Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Pre-incubation: Treat the cells with varying concentrations of **Anticancer Agent 191** or a vehicle control for a specified duration (e.g., 1-2 hours).
- Co-incubation: Add the chemotherapeutic agent (e.g., vinblastine) to the wells and incubate for a further period.
- Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphatebuffered saline (PBS) to remove any extracellular drug.
- Lysis and Detection: Lyse the cells and quantify the intracellular drug concentration using an appropriate method, such as fluorescence spectroscopy for fluorescent drugs or high-performance liquid chromatography (HPLC) for non-fluorescent compounds.[16]

#### **Reactive Oxygen Species (ROS) Detection Assay**

This assay quantifies the generation of intracellular ROS in response to treatment.

Workflow:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. TWI591045B Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

#### Foundational & Exploratory





- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Wikipedia [en.wikipedia.org]
- 8. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Applicability of drug response metrics for cancer studies using biomaterials PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Anticancer agent 191" chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377165#anticancer-agent-191-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com